molecular formula C13H17N3O3 B5397354 5-isopropyl-N-[1-(3-isoxazolyl)ethyl]-N-methyl-3-isoxazolecarboxamide

5-isopropyl-N-[1-(3-isoxazolyl)ethyl]-N-methyl-3-isoxazolecarboxamide

Cat. No. B5397354
M. Wt: 263.29 g/mol
InChI Key: PFFWMJOMTVKWOJ-UHFFFAOYSA-N
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Description

5-isopropyl-N-[1-(3-isoxazolyl)ethyl]-N-methyl-3-isoxazolecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

5-isopropyl-N-[1-(3-isoxazolyl)ethyl]-N-methyl-3-isoxazolecarboxamide has been studied for its potential applications in various fields. In the field of neuroscience, this compound has been studied for its effects on the central nervous system. It has been shown to have anxiolytic and antidepressant effects in animal models. In the field of pharmacology, this compound has been studied for its potential as a drug candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In addition, this compound has also been studied for its potential as a tool for studying the function of certain receptors in the brain.

Mechanism of Action

The mechanism of action of 5-isopropyl-N-[1-(3-isoxazolyl)ethyl]-N-methyl-3-isoxazolecarboxamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various physiological processes such as learning, memory, and synaptic plasticity. By modulating the activity of this receptor, 5-isopropyl-N-[1-(3-isoxazolyl)ethyl]-N-methyl-3-isoxazolecarboxamide may have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
5-isopropyl-N-[1-(3-isoxazolyl)ethyl]-N-methyl-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects. In animal models, it has been shown to have anxiolytic and antidepressant effects. It has also been shown to improve cognitive function and memory. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-isopropyl-N-[1-(3-isoxazolyl)ethyl]-N-methyl-3-isoxazolecarboxamide in lab experiments is its specificity for the mGluR5 receptor. This allows researchers to study the function of this receptor in a more specific manner. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-isopropyl-N-[1-(3-isoxazolyl)ethyl]-N-methyl-3-isoxazolecarboxamide. One of the directions is the development of more efficient synthesis methods for this compound. Another direction is the study of its potential as a drug candidate for the treatment of various diseases. Furthermore, the study of its effects on other physiological processes and its potential as a tool for studying other receptors in the brain is also an area of future research.

Synthesis Methods

The synthesis of 5-isopropyl-N-[1-(3-isoxazolyl)ethyl]-N-methyl-3-isoxazolecarboxamide has been achieved using different methods. One of the commonly used methods involves the reaction of isopropylamine, methyl isoxazole-3-carboxylate, and 3-isoxazolylethylamine in the presence of a catalyst. The reaction mixture is then heated to form the desired compound. Other methods involve the use of different reagents and catalysts to achieve the synthesis of this compound.

properties

IUPAC Name

N-methyl-N-[1-(1,2-oxazol-3-yl)ethyl]-5-propan-2-yl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-8(2)12-7-11(15-19-12)13(17)16(4)9(3)10-5-6-18-14-10/h5-9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFWMJOMTVKWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NO1)C(=O)N(C)C(C)C2=NOC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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